PTHrP-(7-34) (human, rat, mouse)
Description
Overview of Parathyroid Hormone-Related Protein (PTHrP) Structure and Biological Significance
Parathyroid Hormone-Related Protein (PTHrP) is a polypeptide hormone that plays a crucial role in a wide array of physiological processes. numberanalytics.com Structurally, PTHrP is a protein that can consist of 139, 141, or 173 amino acids, depending on alternative splicing of the gene that codes for it. nih.gov The human gene for PTHrP, PTHLH, is located on chromosome 12. nih.govwikipedia.org
The protein has several functional domains, including an N-terminal region that shows significant similarity to Parathyroid Hormone (PTH), a mid-region, and a C-terminal region. numberanalytics.comnih.gov This N-terminal homology allows PTHrP to bind to the same receptor as PTH, the PTH type 1 receptor (PTH1R), and mimic some of its effects. numberanalytics.comphysiology.org
Biologically, PTHrP is vital for normal development and physiology. It is a key regulator of endochondral bone development, ensuring the proper formation and maintenance of the growth plate. wikipedia.org It also plays a significant role in calcium and phosphate (B84403) metabolism, bone resorption, and cell growth and differentiation. numberanalytics.com PTHrP is expressed in numerous tissues, including bone, cartilage, and skin. numberanalytics.com The protein undergoes post-translational processing, which results in the generation of smaller, bioactive peptide fragments. nih.gov
Discovery and Characterization of the PTHrP-(7-34) Fragment
The PTHrP-(7-34) fragment is a truncated version of the full-length PTHrP. Its discovery and characterization are rooted in the study of PTHrP's interaction with its receptor. Researchers found that while the N-terminal (1-34) region of PTHrP is sufficient for binding to and activating the PTH1R, shorter fragments can act as antagonists. physiology.orgoup.com
Specifically, the PTHrP-(7-34) fragment, which lacks the initial six amino acids of the N-terminal domain, was identified as a potent antagonist of the PTH/PTHrP receptor. nih.govbachem.com This means that PTHrP-(7-34) can bind to the receptor but does not elicit the typical downstream signaling, such as the production of cyclic AMP (cAMP). ahajournals.orgnih.gov In fact, it can block the action of the full-length PTHrP and PTH. nih.govphysiology.org
Further research into analogs of this fragment, such as (Asn¹⁰,Leu¹¹,D-Trp¹²)-pTH-Related Protein (7-34) amide, has shown that modifications can enhance its antagonist potency and eliminate any partial agonist activity. glpbio.comnih.gov These findings have been crucial in understanding the specific roles of different amino acid residues in receptor binding and activation. nih.gov The antagonist properties of PTHrP-(7-34) and its analogs have made them valuable tools in research to investigate the physiological roles of PTH and PTHrP. nih.govahajournals.org For instance, studies have used PTHrP-(7-34) to demonstrate the involvement of PTHrP in processes like epidermal proliferation and hair growth. nih.govpnas.org
Evolutionary Conservation of PTHrP-(7-34) Amino Acid Sequence Across Human, Rat, and Mouse Species
The amino acid sequence of PTHrP, particularly in the N-terminal region, is highly conserved across different species, indicating its fundamental biological importance. nih.gov The PTHrP-(7-34) fragment is part of this conserved N-terminal domain. aimspress.com The gene encoding PTHrP in mammals like humans, rats, and mice gives rise to proteins with a high degree of sequence similarity in this bioactive region. aimspress.comnih.gov
This conservation is significant because it suggests that the function of this peptide fragment has been maintained throughout evolution. The ability of the human, rat, and mouse PTHrP-(7-34) to interact with the PTH1R underscores this shared evolutionary heritage. The sequence identity ensures that the fragment can bind to the receptor in these different species, often with similar effects, making it a valuable tool for cross-species research.
Below is a table detailing the amino acid sequence of the PTHrP-(7-34) fragment for human, rat, and mouse, highlighting the high degree of conservation.
| Species | PTHrP-(7-34) Amino Acid Sequence |
| Human | Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala |
| Rat | Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala |
| Mouse | Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala |
| Data sourced from publicly available protein sequence databases. |
The identical nature of the PTHrP-(7-34) sequence in these three species facilitates the use of animal models in research that has direct relevance to human physiology and disease.
Properties
Molecular Formula |
C153H246N48O38 |
|---|---|
Molecular Weight |
3365.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H246N48O38/c1-20-82(14)120(146(234)176-85(17)124(212)179-101(46-48-117(206)207)132(220)198-122(84(16)22-3)148(236)196-111(64-93-70-167-76-175-93)144(232)201-123(87(19)203)149(237)177-86(18)150(238)239)199-143(231)105(58-81(12)13)188-138(226)108(61-90-67-164-73-172-90)193-139(227)109(62-91-68-165-74-173-91)192-135(223)104(57-80(10)11)186-136(224)107(60-89-38-27-24-28-39-89)190-137(225)106(59-88-36-25-23-26-37-88)189-130(218)99(44-35-53-170-153(162)163)182-128(216)97(42-33-51-168-151(158)159)181-129(217)98(43-34-52-169-152(160)161)183-133(221)103(56-79(8)9)187-142(230)113(66-119(210)211)194-131(219)100(45-47-115(157)204)184-147(235)121(83(15)21-2)200-145(233)114(72-202)197-127(215)96(41-30-32-50-155)178-116(205)71-171-126(214)95(40-29-31-49-154)180-141(229)112(65-118(208)209)195-140(228)110(63-92-69-166-75-174-92)191-134(222)102(55-78(6)7)185-125(213)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,202-203H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,204)(H,164,172)(H,165,173)(H,166,174)(H,167,175)(H,171,214)(H,176,234)(H,177,237)(H,178,205)(H,179,212)(H,180,229)(H,181,217)(H,182,216)(H,183,221)(H,184,235)(H,185,213)(H,186,224)(H,187,230)(H,188,226)(H,189,218)(H,190,225)(H,191,222)(H,192,223)(H,193,227)(H,194,219)(H,195,228)(H,196,236)(H,197,215)(H,198,220)(H,199,231)(H,200,233)(H,201,232)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,158,159,168)(H4,160,161,169)(H4,162,163,170)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1 |
InChI Key |
FEZOBILJACXPRS-HPMYYUFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Molecular Biology and Biogenesis of Pthrp 7 34
Transcriptional and Post-Transcriptional Regulation of PTHrP Gene Expression
The synthesis of all PTHrP peptides, including PTHrP-(7-34), originates from the PTHLH gene. The expression of this gene is a complex and tightly controlled process, involving multiple promoters and extensive alternative splicing, which gives rise to different mRNA transcripts. mdpi.com In humans, the PTHLH gene can be transcribed into three distinct isoforms of 139, 141, and 173 amino acids. mdpi.com It is important to note that mice are only capable of producing the 139 amino acid isoform. mdpi.com
The transcriptional regulation of the PTHLH gene is intricate, influenced by a variety of transcription factors and signaling pathways. This complex regulation allows for tissue-specific and context-dependent expression of PTHrP.
Table 1: Transcriptional Regulation of the PTHrP Gene
| Regulatory Factor | Effect on PTHrP Gene Expression | Cell/Tissue Context |
| Transforming growth factor-beta (TGF-β) | Upregulation | Breast cancer cells metastatic to bone nih.gov |
| Gli2 | Upregulation (mediates TGF-β effect) | Breast cancer cells nih.gov |
| Estrogen | Regulation of ductal growth | Mammary gland medcraveonline.com |
| Vasoconstrictive agents | Stimulation | Vascular wall medcraveonline.com |
| Stretch | Stimulation | Vascular wall medcraveonline.com |
This table is interactive. You can sort and filter the data by clicking on the headers.
Post-transcriptional modifications further contribute to the diversity of PTHrP expression. Alternative splicing of the primary transcript can generate different mRNA variants, which may have implications for the subsequent production of various PTHrP fragments. mdpi.com
Post-Translational Processing and Proteolytic Cleavage of Full-Length PTHrP to Yield PTHrP-(7-34)
Following translation, the full-length PTHrP protein undergoes a series of post-translational modifications and proteolytic cleavage events to generate biologically active fragments. The generation of PTHrP-(1-36) is a well-described process, often involving cleavage at a specific arginine residue. nih.gov
The production of the N-terminally truncated PTHrP-(7-34) fragment is less well understood in vivo. However, in vitro studies have demonstrated that certain proteases can cleave the N-terminal region of PTHrP. For instance, neprilysin and prostate-specific antigen have been shown to process purified PTHrP in laboratory settings. mdpi.com Additionally, bioinformatic analyses have predicted that prolyl oligopeptidase is capable of cleaving the N-terminal region of PTHrP. mdpi.com It is important to note that direct in vivo evidence for the specific proteases responsible for generating PTHrP-(7-34) is still emerging.
Cellular Localization and Secretion Mechanisms of PTHrP-(7-34)
Full-length PTHrP can be secreted from cells and can also be translocated to the nucleus, where it exerts intracrine functions. mdpi.com The secretion of PTHrP is a regulated process, and the protein has been detected in the conditioned media of various cell types, including coronary endothelial cells. ahajournals.orgnih.gov
The specific cellular localization and secretion mechanisms of the PTHrP-(7-34) fragment are not as clearly defined as those for the full-length protein. It is plausible that PTHrP-(7-34) is generated through the extracellular cleavage of secreted, full-length PTHrP or larger N-terminal fragments. This would result in its presence in the extracellular space where it can interact with cell surface receptors.
Studies have shown that PTHrP-(7-34) can act as a competitive antagonist at the type 1 PTH/PTHrP receptor (PTH1R). ahajournals.orgoup.com This suggests an extracellular site of action. For example, in cultured vascular smooth muscle cells, pretreatment with PTHrP-(7-34) can block the effects of PTHrP-(1-36). ahajournals.org Similarly, in dissociated supraoptic neurons, PTHrP-(7-34) was shown to inhibit PTHrP-(1-34)-induced cAMP generation. oup.com
Endogenous Levels and Regulation of PTHrP-(7-34) in Biological Systems
The endogenous levels of PTHrP-(7-34) in circulation are not well-characterized, as most available assays are designed to measure the full-length protein or total PTHrP. PTHrP is typically found at very low or undetectable levels in the blood of healthy individuals, suggesting it primarily functions as a paracrine or autocrine factor. nih.gov
Circulating levels of total PTHrP can become elevated in certain physiological and pathological conditions, such as lactation and humoral hypercalcemia of malignancy. nih.govmedcraveonline.com During lactation, elevated PTHrP levels are associated with the mobilization of calcium from the maternal skeleton. nih.govmedcraveonline.com In the context of cancer, particularly with bone metastases, tumor cells can produce high levels of PTHrP, leading to increased bone resorption. nih.gov
The regulation of PTHrP-(7-34) specifically is likely tied to the activity of the proteases that generate it from the full-length protein. However, without a clear understanding of the specific enzymes involved in vivo, the regulatory mechanisms remain speculative. It is known that the secretion of PTHrP from coronary endothelial cells can be stimulated by energy depletion. nih.gov
Receptor Interactions and Binding Kinetics of Pthrp 7 34
Binding Specificity and Affinity of PTHrP-(7-34) for Parathyroid Hormone Type 1 Receptor (PTH1R)
PTHrP-(7-34) is recognized as an antagonist of the PTH1R, meaning it binds to the receptor but does not elicit the typical downstream signaling cascade. nih.govfrontiersin.org Its binding characteristics have been extensively compared to other PTH and PTHrP analogs.
Comparative Binding Studies with PTHrP-(1-34) and PTH-(1-34) Analogs
The binding of PTHrP-(7-34) to PTH1R is distinct from that of the full agonist PTHrP-(1-34) and its counterpart, PTH-(1-34). While both PTH-(1-34) and PTHrP-(1-34) bind to and activate the PTH1R, the N-terminally truncated PTHrP-(7-34) and PTH-(7-34) fragments act as competitive antagonists. frontiersin.orgphysiology.org This antagonistic activity stems from their ability to occupy the receptor's binding site without inducing the conformational changes necessary for signal transduction. nih.gov
Studies have revealed that the (15-34) region of both PTH and PTHrP is the principal domain for binding to the PTH1R. physiology.orgphysiology.org These fragments compete equally for binding with radiolabeled PTH-(1-34) or PTHrP-(1-36), suggesting they interact with overlapping regions on the receptor. physiology.orgphysiology.org The affinity of these interactions can be influenced by the specific amino acid sequence and the conformation of the peptide. For instance, PTH and PTHrP exhibit different selectivity for two distinct high-affinity conformations of the PTH1R, termed R⁰ and RG. nih.gov PTH-(1-34) preferentially binds to the R⁰ conformation, which is associated with prolonged signaling, while PTHrP-(1-36) shows a preference for the RG conformation, linked to more transient responses. nih.govnih.gov
The following table summarizes the binding affinities of various PTH and PTHrP analogs to the PTH1R.
| Ligand | Receptor State | Binding Affinity (IC50/pIC50) | Reference |
| PTH-(1-34) | R⁰ | High | nih.gov |
| PTHrP-(1-36) | RG | High | nih.gov |
| PTH-(7-34) | - | pIC50: 7.2 (human) | guidetomalariapharmacology.org |
| PTHrP-(7-34) | - | pIC50: 7.2 (human) | guidetomalariapharmacology.org |
| [Leu¹¹, D-Trp¹²]hPTHrP-(7-34) | - | Potent Antagonist | physiology.org |
Species-Specific Differences in PTHrP-(7-34) Binding to Human, Rat, and Mouse PTH1R
Significant species-specific differences exist in the binding affinity of PTHrP-(7-34) and its analogs to the PTH1R. Notably, the antagonist PTH-(7-34) binds with approximately 30- to 50-fold higher affinity to the human PTH1R than to the rat PTH1R. physiology.orgphysiology.orgnih.gov These differences in binding affinity are primarily attributed to variations in the amino acid sequence of the N-terminal extracellular domain (ECD) of the receptor. physiology.orgphysiology.orgnih.govnih.govcornell.edu
Chimeric receptor studies, involving the swapping of domains between human and rat PTH1Rs, have confirmed that the N-terminal extracellular domain is the major determinant of this binding selectivity. physiology.orgphysiology.orgnih.govcornell.edu This region of the receptor is therefore a critical site for the interaction with the C-terminal portion of the PTH and PTHrP ligands. nih.gov The opossum PTH1R also demonstrates a higher affinity for PTH-(7-34) compared to the rat receptor, further highlighting the role of the N-terminal domain in binding specificity. nih.govcornell.edu These species-based differences are important considerations when extrapolating findings from rodent models to human physiology. nih.gov
The table below outlines the species-specific binding affinity of PTH-(7-34) to PTH1R.
| Species | Receptor | Relative Binding Affinity for PTH-(7-34) | Reference |
| Human | PTH1R | High | physiology.orgphysiology.orgnih.gov |
| Rat | PTH1R | Low (~30-50 fold lower than human) | physiology.orgphysiology.orgnih.gov |
| Opossum | PTH1R | High (Higher than rat) | nih.govcornell.edu |
Allosteric Modulation and Conformational Changes of PTH1R Induced by PTHrP-(7-34)
While PTHrP-(7-34) is primarily known as a competitive antagonist, there is evidence that it can induce conformational changes in the PTH1R. nih.gov The binding of PTHrP-(7-34) can induce a conformational state in the receptor that is distinct from the one induced by agonist ligands like PTH-(1-34). nih.gov This is supported by findings that PTH-(1-34) and PTHrP-(7-34), but not PTH-(7-34), can efficiently recruit β-arrestin1 to the plasma membrane PTH1Rs. nih.gov This suggests that PTHrP-(7-34) promotes a receptor conformation that facilitates interaction with β-arrestin.
Furthermore, studies with constitutively active PTH1R mutants, such as those found in Jansen's metaphyseal chondrodysplasia, have shown that N-terminally truncated antagonists like [Leu¹¹,D-Trp¹²]PTHrP-(7-34) can act as inverse agonists. physiology.orgphysiology.org This means they can reduce the basal, agonist-independent signaling of these mutant receptors, further indicating their ability to stabilize a specific, inactive receptor conformation. physiology.org The binding of agonists like hPTH-(1-34) has been shown to alter the conformation of the receptor in a way that can be reversed by the antagonist hPTHrP-(7-34). physiology.org
Identification and Characterization of Non-PTH1R Binding Partners or Receptors for PTHrP-(7-34)
While PTH1R is the primary and well-characterized receptor for PTHrP, some studies suggest the existence of other, non-PTH1R binding sites or receptors for PTHrP fragments. Research has indicated the presence of novel receptors for N-terminal PTHrP in various tissues, including keratinocytes, insulinoma cells, and the rat supraoptic nucleus. oup.comnih.govnih.govoup.com
In the rat supraoptic nucleus, a novel receptor has been identified that binds PTHrP-(1-34) and PTHrP-(7-34), but not PTH-(1-34). oup.comnih.govoup.com This receptor is distinct from the type I and type II PTH/PTHrP receptors. oup.comnih.gov The binding of ¹²⁵I-labeled PTHrP-(1-34) to membranes from the supraoptic nucleus was displaced by unlabeled PTHrP-(1-34) and PTHrP-(7-34), indicating a shared binding site. oup.comnih.govoup.com
Structural Basis of PTHrP-(7-34) Interaction with its Receptors via Site-Directed Mutagenesis and Structural Biology Approaches
The interaction between PTHrP fragments and the PTH1R has been elucidated through structural biology and mutagenesis studies. The N-terminal extracellular domain (ECD) of the PTH1R forms a hydrophobic groove that accommodates the C-terminal portion of the PTHrP ligand. nih.gov
Crystal structures of the PTH1R ECD in complex with PTH and PTHrP fragments have revealed key differences in their binding modes. nih.gov While both peptides bind as amphipathic α-helices, the PTH helix is straight and continuous, whereas the PTHrP helix is gently curved and unwound at its C-terminus. nih.gov The receptor accommodates these differences through conformational shifts in residues within the binding groove, such as Leu-41 and Ile-115. nih.gov
Site-directed mutagenesis studies have further pinpointed specific residues in both the ligand and the receptor that are crucial for binding. For example, alanine-scanning mutagenesis of the N-terminal region of the PTH1R identified Thr³³ and Gln³⁷ as contributing to the binding of the (7-34) portion of PTH. physiology.orgphysiology.org Photoaffinity cross-linking studies have also helped to map the interaction sites, identifying contacts between specific residues of the ligand and the receptor. semanticscholar.org
Intracellular Signaling Pathways Modulated by Pthrp 7 34
Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP)/Protein Kinase A (PKA) Pathway
The canonical signaling pathway activated by PTH1R involves the stimulation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). oup.comphysiology.orgoup.com PTHrP-(7-34) primarily acts as an antagonist in this pathway, inhibiting the effects of PTH and PTHrP. nih.gov
PTHrP-(7-34) competitively blocks the binding of PTH and PTHrP to the PTH1R, thereby inhibiting the agonist-induced activation of adenylyl cyclase and subsequent cAMP production. nih.govnih.gov Studies have shown that PTHrP-(7-34) can effectively inhibit PTHrP- or PTH-stimulated adenylyl cyclase activity in various cell types, including microvessels isolated from the kidney cortex. nih.gov While primarily an antagonist, some studies have reported that PTHrP-(7-34) can exhibit partial agonist activity, weakly stimulating cAMP accumulation in certain cell lines. nih.govoup.com However, modifications to the peptide sequence, such as the substitution of amino acids at positions 10 and 11, can eliminate this partial agonism, resulting in a pure antagonist. nih.gov
By inhibiting the production of cAMP, PTHrP-(7-34) consequently affects the downstream phosphorylation events mediated by PKA. oup.com PKA activation is crucial for many of the cellular responses to PTH and PTHrP, including the regulation of gene expression and metabolic processes. nih.gov For example, the PTHrP-mediated down-regulation of bone sialoprotein (BSP) gene expression in cementoblasts is mediated through the cAMP/PKA pathway, and this effect can be reversed by PTHrP-(7-34). oup.com
Influence on Phospholipase C (PLC)/Protein Kinase C (PKC) and Intracellular Calcium Mobilization
In addition to the cAMP/PKA pathway, the PTH1R can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). physiology.orgphysiology.org PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC), respectively. mdpi.com
PTHrP-(7-34) has been shown to block the increase in intracellular calcium stimulated by PTH-(1-34) and PTH-(1-31) in distal tubule cells. oup.comresearchgate.net This suggests that PTHrP-(7-34) can also act as an antagonist of the PLC/PKC pathway. However, the role of PTHrP and its analogs in modulating this pathway appears to be more complex and cell-type specific compared to the cAMP/PKA pathway. physiology.orgphysiology.org Some studies suggest that the activation of PKC by PTH in certain cells may not involve PLCβ. oup.comresearchgate.net
Cross-Talk with Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)
The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for regulating cell proliferation, differentiation, and apoptosis. nih.gov PTHrP has been shown to activate these pathways. aimspress.comfrontiersin.org
Studies have demonstrated that PTHrP can stimulate the phosphorylation of ERK and p38 MAPK, and this activation can be inhibited by a MAPK inhibitor. researchgate.netiiarjournals.org The activation of ERK1/2 by PTH can be biphasic, with an early G protein-dependent phase mediated by PKA and PKC, and a later G protein-independent phase mediated by β-arrestins. nih.gov Interestingly, specific PTH analogues can selectively activate one of these pathways. nih.gov PTHrP has also been shown to inhibit the phosphorylation of p38 MAPK and ERK, thereby inhibiting apoptosis in certain cell types. nih.gov This regulation can occur through the activation of MAPK phosphatase-1 (MKP1). nih.gov Furthermore, PTHrP can promote odontogenic differentiation and mineralization through the activation of AKT, ERK, JNK, and p38 signaling pathways. researchgate.net
Effects on Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Evidence suggests a link between PTHrP and the activation of the PI3K/Akt pathway, particularly in the context of cancer cell survival. researchgate.netnih.gov PTHrP has been shown to induce cell survival in human renal cell carcinoma through the PI3K/Akt pathway, with integrin-linked kinase (ILK) playing a critical role in Akt phosphorylation. researchgate.netnih.gov This pathway can also be activated by PTHrP in prostate cancer cells, often in conjunction with integrin α6β4. nih.gov The anti-apoptotic effects of PTHrP in mesangial cells are also mediated, in part, by the activation of the PI3K/Akt pathway. oup.com
Integration of Multiple Signaling Pathways and Signal Transduction Networks
The intracellular signaling response to PTHrP-(7-34) is not a linear process but rather a complex network of integrated pathways. The modulation of one pathway can have significant effects on others, leading to a highly regulated and cell-specific response. For instance, the activation of the PTH1R can lead to signaling through both Gsα/cAMP/PKA and Gq/PLC/PKC pathways. oup.com
Cellular and Molecular Effects of Pthrp 7 34 in in Vitro Systems
Regulation of Gene Expression and Transcriptional Programs
As an antagonist of the PTH1R, PTHrP-(7-34) indirectly regulates gene expression by blocking the transcriptional changes induced by PTHrP agonists. Its effects are most evident when it reverses or prevents the actions of ligands like PTHrP-(1-34).
Identification of Target Genes and Gene Regulatory Networks
In vitro studies have identified several genes whose expression is modulated by PTHrP-(7-34), typically in opposition to the effects of PTHrP-(1-34). For instance, in vascular smooth muscle cells (VSMCs), PTHrP-(7-34) can abolish the PTHrP-(1-36)-induced increase in monocyte chemoattractant protein-1 (MCP-1) mRNA. ahajournals.org In contrast, it has been shown to promote the expression of bone sialoprotein (BSP), a key marker of mineralized tissue differentiation, in cementoblasts—an effect opposite to the repression caused by PTHrP-(1-34). frontiersin.orgjohnshopkins.edu Similarly, in osteoblastic cells, PTH-(7-34) treatment increases the expression of osteocalcin (B1147995) (OCN). However, it does not appear to stimulate the expression of the proto-oncogene c-fos in MC3T3-E1 cells. nih.gov
| Target Gene | Cell Type | Effect of PTHrP-(7-34) | Contrast with PTHrP-(1-34) Agonist | Citation |
|---|---|---|---|---|
| MCP-1 | Vascular Smooth Muscle Cells | Inhibits/Abolishes induced expression | Agonist induces expression | ahajournals.org |
| Bone Sialoprotein (BSP) | Cementoblasts | Promotes expression | Agonist represses expression | frontiersin.orgjohnshopkins.edu |
| Osteocalcin (OCN) | MC3T3-E1, Rat Calvarial Cells | Increases expression | Agonist reduces expression | |
| c-fos | MC3T3-E1 Cells | No significant stimulation | Agonist stimulates expression | nih.gov |
Role in Modulating Promoter Activity and Transcription Factor Binding
The regulatory effects of PTHrP-(7-34) on gene expression are a direct consequence of its ability to block signaling pathways that control transcription factor activity. The induction of MCP-1 by PTHrP-(1-36) in VSMCs involves the activation of protein kinase A (PKA) and the transcription factor nuclear factor-κB (NF-κB). ahajournals.org By acting as an antagonist, PTHrP-(7-34) prevents the PKA-mediated signaling required for this NF-κB activation. ahajournals.org
Conversely, its role in promoting bone sialoprotein (BSP) expression in cementoblasts stems from its inhibition of the PKA pathway. frontiersin.orgjohnshopkins.edu In these cells, the PKA pathway normally mediates a repressive signal on the BSP gene promoter. By blocking this pathway, PTHrP-(7-34) effectively lifts the inhibition, leading to increased BSP transcription. frontiersin.orgjohnshopkins.edu This highlights a mechanism where antagonism of a signaling pathway results in positive gene regulation.
Influence on Cell Differentiation and Phenotypic Modulation
PTHrP-(7-34) has been shown to promote the differentiation of osteogenic lineage cells by antagonizing the inhibitory effects of the PTH1R/PKA pathway on maturation. In cultures of both MC3T3-E1 cells and primary rat calvarial osteoblasts, treatment with PTH-(7-34) resulted in increased expression of the late osteoblast marker osteocalcin and enhanced formation of mineralized nodules.
Similarly, in cementoblasts, PTHrP-(7-34) promotes a differentiated phenotype by increasing the expression of bone sialoprotein (BSP), a critical protein for cementum formation. frontiersin.orgjohnshopkins.edu This effect is in direct opposition to PTHrP-(1-34), which suppresses BSP expression and mineralization. frontiersin.orgjohnshopkins.edu These findings collectively suggest that by blocking continuous PKA signaling, which can keep precursor cells in a less differentiated state, PTHrP-(7-34) facilitates their progression toward a mature, mineralizing phenotype.
Effects on Cell Migration, Invasion, and Adhesion Properties
Data specifically detailing the effects of PTHrP-(7-34) on cell invasion and adhesion are limited. However, its role as a PTH1R antagonist has been demonstrated in the context of cell migration. In cultured vascular smooth muscle cells (VSMCs), PTHrP-(1-34) acts as an inhibitor of migration. nih.gov The addition of the antagonist PTHrP-(7-34) was found to significantly inhibit this anti-migratory effect, confirming that the action is mediated through the PTH1R. nih.gov
While full-length PTHrP and its N-terminal fragments are known to regulate invasion and adhesion in various cancer cells, often through complex intracrine and paracrine pathways involving integrins, specific studies isolating the direct effect of the (7-34) fragment on these processes are not widely available in the current literature. nih.gov
Impact on Cellular Metabolism and Bioenergetics
Direct in vitro studies on the specific impact of PTHrP-(7-34) on cellular metabolism and bioenergetics are scarce. However, its effects can be inferred from its established role as a potent antagonist of the PTH1R-cAMP signaling pathway. nih.gov
Physiological Roles of Pthrp 7 34 in Animal Models
Skeletal System and Bone Homeostasis
The integrity of the skeletal system relies on a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, a process that is significantly influenced by the PTH/PTHrP signaling pathway. PTHrP-(7-34) indirectly modulates these processes by competitively inhibiting the binding of PTH and PTHrP to the PTH1R.
Chondrocyte Proliferation and Differentiation in Growth Plate Development (indirect effects via antagonism)
The development of long bones through endochondral ossification is critically regulated by the interplay between PTHrP and Indian Hedgehog (Ihh) in the growth plate. nih.gov PTHrP, by acting on the PTH1R, plays a crucial role in maintaining chondrocytes in a proliferative state and delaying their differentiation into hypertrophic chondrocytes. nih.govaimspress.com Studies in mouse models have demonstrated that the absence of PTHrP or the PTH1R leads to accelerated chondrocyte differentiation, resulting in skeletal abnormalities and shortened limbs. nih.govoup.com
As a PTH1R antagonist, PTHrP-(7-34) can block the effects of PTHrP. oup.com This antagonism disrupts the normal regulation of chondrocyte proliferation and differentiation. By preventing PTHrP from binding to its receptor, PTHrP-(7-34) indirectly promotes the premature differentiation of chondrocytes, which can impact the structural integrity of the growth plate. The targeted deletion of key downstream effectors of PTHrP signaling in chondrocytes in mice has been shown to result in decreased chondrocyte proliferation and a reduced thickness of the growth plate. nih.gov
Regulation of Osteoblast and Osteoclast Activity (indirect effects as antagonist)
PTHrP-(7-34) influences the activity of osteoblasts and osteoclasts primarily through its antagonistic action on the PTH1R. While intermittent administration of PTH or its N-terminal fragments has an anabolic effect on bone, stimulating bone formation, continuous exposure can lead to catabolic effects. nih.gov PTHrP-(7-34), by blocking the PTH1R, can modulate these responses.
In studies involving osteoblastic cells, PTHrP-(7-34) has been shown to inhibit certain PTH/PTHrP-mediated effects. For instance, it can block the PTHrP-induced increase in intracellular calcium in osteoblastic osteosarcoma cells. oup.com Furthermore, research suggests that PTHrP-(7-34) can influence the expression of genes critical for osteoblast function and bone matrix formation. In murine cementoblasts, PTHrP-(7-34) was found to promote the gene expression of bone sialoprotein (BSP), a key protein in mineralization, by antagonizing the inhibitory effects of endogenous PTHrP signaling. oup.com
The regulation of osteoclast activity is also indirectly affected. Osteoblasts, upon stimulation by PTH/PTHrP, produce factors that regulate osteoclast differentiation and activity. By blocking this initial stimulation of osteoblasts, PTHrP-(7-34) can indirectly influence the downstream signaling to osteoclasts. Studies have shown that C-terminal fragments of PTHrP can inhibit osteoclast activity, suggesting complex regulatory roles for different PTHrP-derived peptides in bone metabolism. researchgate.net
Effects on Bone Mineral Density and Microarchitecture in Rodent Models
The consequences of PTHrP-(7-34)'s antagonistic actions are evident in changes to bone mineral density (BMD) and microarchitecture in rodent models. In a rat model of diabetes-related osteopenia, where PTHrP expression was found to be decreased, administration of PTHrP-(1-36) reversed bone loss. oup.com Conversely, blocking the PTH1R with antagonists like PTHrP-(7-34) would be expected to exacerbate conditions of low bone mass.
In ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, daily administration of PTHrP-(1-36) has been shown to increase bone mass by stimulating bone formation. researchgate.net The use of a PTH1R antagonist like PTHrP-(7-34) in such models would likely counteract these anabolic effects, leading to a decrease in bone mineral density and a deterioration of bone microarchitecture. Some studies have indicated that PTH1R antagonists can enhance alkaline phosphatase expression and calcium deposition in vitro, suggesting a complex role that may vary depending on the specific experimental conditions. nih.gov
Cardiovascular System Regulation
The PTH/PTHrP system is also expressed in the vasculature and plays a role in regulating cardiovascular function. nih.gov PTHrP-(7-34), through its antagonism of the PTH1R, has been shown to influence the behavior of vascular smooth muscle cells and the progression of atherosclerosis in animal models.
Modulation of Vascular Smooth Muscle Cell (VSMC) Function and Proliferation
PTHrP exerts complex, and sometimes paradoxical, effects on vascular smooth muscle cell (VSMC) proliferation. nih.govnih.gov While some studies show that N-terminal fragments of PTHrP can inhibit VSMC proliferation, others indicate that full-length PTHrP can be proliferative. nih.govahajournals.org The antagonist PTHrP-(7-34) has been instrumental in dissecting these effects.
In cultured rat aortic smooth muscle cells, PTHrP-(7-34) has been shown to block the inhibitory effects of PTHrP on VSMC proliferation. nih.gov By blocking the PTH1R, PTHrP-(7-34) can lead to an increase in cell proliferation. nih.gov This suggests that endogenous PTHrP, acting in an autocrine or paracrine fashion, normally functions to suppress VSMC growth. Furthermore, PTHrP-(7-34) has been observed to inhibit the PTHrP-induced expression of monocyte chemoattractant protein-1 (MCP-1) in cultured VSMCs, a key inflammatory mediator in atherosclerosis. ahajournals.orgahajournals.org
Influence on Atherosclerosis Progression and Intimal Thickening in Rat Models
The modulation of VSMC function by PTHrP-(7-34) has direct implications for the development of atherosclerosis and intimal thickening. In rat models, local application of PTHrP-(1-34) has been found to inhibit the intimal thickening that occurs after arterial injury. researchgate.net Conversely, the application of the antagonist PTHrP-(7-34) enhanced this cuff-induced intimal thickening. nih.govresearchgate.net
These findings suggest that endogenous PTHrP signaling through the PTH1R has a protective role in the vasculature, and that blocking this pathway with PTHrP-(7-34) can accelerate pathological processes like atherosclerosis. The expression of PTHrP is upregulated in atherosclerotic lesions, where it may act to inhibit VSMC migration and proliferation. ahajournals.orgahajournals.org By antagonizing these effects, PTHrP-(7-34) can contribute to the progression of these lesions.
Interactive Data Table: Summary of PTHrP-(7-34) Effects in Animal Models
| System | Cell/Tissue Type | Animal Model | Observed Effect of PTHrP-(7-34) | Mechanism of Action | Reference |
| Skeletal | Chondrocytes | Mouse | Indirectly promotes premature differentiation | Antagonism of PTH1R, disrupting the balance of chondrocyte proliferation and differentiation | nih.gov, oup.com |
| Skeletal | Osteoblasts | Murine | Promotes bone sialoprotein (BSP) gene expression | Antagonism of endogenous PTHrP's inhibitory effects | oup.com |
| Skeletal | Osteoblastic Osteosarcoma Cells | Rat | Blocks PTHrP-induced increase in intracellular calcium | Antagonism of PTH1R | oup.com |
| Cardiovascular | Vascular Smooth Muscle Cells (VSMCs) | Rat | Increases cell proliferation | Blocks the inhibitory effect of endogenous PTHrP on VSMC growth | nih.gov |
| Cardiovascular | Vascular Smooth Muscle Cells (VSMCs) | Rat | Inhibits PTHrP-induced MCP-1 expression | Antagonism of PTH1R-mediated inflammatory signaling | ahajournals.org, ahajournals.org |
| Cardiovascular | Femoral Artery | Rat | Enhances cuff-induced intimal thickening | Blocks the protective, anti-proliferative effects of endogenous PTHrP | nih.gov, researchgate.net |
Skin and Hair Follicle Physiology
Research in mouse models has illuminated the significant role of Parathyroid Hormone-related Protein (PTHrP) and its antagonists, such as PTHrP-(7-34), in the regulation of skin and hair follicle biology. Studies have shown that PTHrP agonists, like human PTHrP-(1-34), act as potent inhibitors of the proliferation of epidermal cells. nih.gov In contrast, the PTH/PTHrP receptor antagonist [Nle8,18,Tyr34]bovine PTH-(7-34)-amide has been demonstrated to block this inhibitory effect in cultured human keratinocytes. nih.gov
In vivo studies using SKH-1 hairless mice have provided further evidence for the stimulatory effects of PTHrP antagonists on epidermal proliferation and hair growth. Administration of PTH-(7-34) resulted in a remarkable 244% increase in the incorporation of [3H]thymidine into the DNA of isolated epidermal cells, indicating a significant boost in cell proliferation. nih.gov Furthermore, this treatment led to a 246% increase in the number of hair shafts and a 180% increase in their length. nih.gov These findings suggest that PTH and PTHrP are crucial for the normal physiological processes of the skin. nih.gov
Further investigations in C57BL/6 mice have shown that PTH-(7-34), a PTH/PTHrP receptor antagonist, can induce resting telogen hair follicles to enter the proliferative anagen state. capes.gov.brnih.gov Specifically, administration of PTH-(7-34) induced 99% of telogen follicles into the anagen phase, while all hair follicles in the control group remained in the resting state. capes.gov.brnih.gov Morphometric analysis revealed that in mice treated with PTH-(7-34), a significant percentage of hair follicles progressed to the anagen VI stage, a late stage of the growth phase, which was not observed in the control groups. capes.gov.brnih.gov This suggests that PTHrP acts as a morphogen for hair follicles and plays a major role in controlling the hair cycle. capes.gov.brnih.gov
The potential for topical application of PTH-(7-34) to stimulate hair growth has also been explored. In one study, a topical cream containing PTH-(7-34) was applied to the backs of SKH-1 hairless mice. oup.com This resulted in a significant stimulation of hair growth, with treated mice exhibiting 216% longer hairs, 40% more visible hairs, and 43% more hair follicles positive for 5-bromo-2'-deoxyuridine (B1667946) (a marker of cell proliferation) compared to control mice. oup.com This was the first report to demonstrate the hair-stimulating effect of a topically applied PTH/PTHrP receptor antagonist in vivo. oup.com
Table 1: Effects of PTH-(7-34) on Epidermal Proliferation and Hair Growth in Mouse Models
| Model | Parameter | Result |
|---|---|---|
| SKH-1 Hairless Mice | Epidermal DNA Synthesis ([3H]thymidine incorporation) | 244% increase nih.gov |
| SKH-1 Hairless Mice | Number of Hair Shafts | 246% increase nih.gov |
| SKH-1 Hairless Mice | Length of Hair Shafts | 180% increase nih.gov |
| C57BL/6 Mice | Induction of Anagen Phase | 99% of telogen follicles induced capes.gov.brnih.gov |
| SKH-1 Hairless Mice (Topical Application) | Hair Length | 216% increase oup.com |
| SKH-1 Hairless Mice (Topical Application) | Visible Hair Number | 40% increase oup.com |
| SKH-1 Hairless Mice (Topical Application) | Proliferating Hair Follicles (BrdU staining) | 43% increase oup.com |
Renal System and Fluid-Electrolyte Balance (indirect modulatory roles)
While PTHrP-(7-34) is primarily recognized as a competitive antagonist at the PTH/PTHrP receptor (PTH1R), its direct physiological roles in the renal system and fluid-electrolyte balance are not as extensively characterized as its effects on other tissues. However, by antagonizing the actions of PTH and PTHrP, it indirectly modulates renal function. PTH and PTHrP are known to influence the renal handling of calcium and phosphate (B84403). nih.gov In vivo studies in rats have shown that infusion of PTHrP-(1-34) decreases the excretion of calcium and increases the excretion of phosphate and cyclic AMP (cAMP) in the urine. nih.gov The N-terminally truncated analog, PTHrP-(7-34), would be expected to counteract these effects by blocking the PTH1R.
The PTH1R is highly expressed in the kidney and mediates the classic effects of PTH and PTHrP on mineral ion homeostasis. nih.gov The interaction of ligands with this receptor can activate both the adenylyl cyclase/protein kinase A (AC/PKA) and the phospholipase C/protein kinase C (PLC/PKC) signaling pathways. physiology.org The antagonist PTH-(7-34) has been shown to bind to the human PTH1R with a significantly higher affinity than to the rat PTH1R, highlighting species-specific differences in receptor interaction. physiology.org
Other Organ-Specific Physiological Contributions in Rodent Models (e.g., Pancreas, Lungs)
The influence of PTHrP and its antagonist PTHrP-(7-34) extends to other organ systems in rodent models, including the pancreas and lungs.
In the pancreas , PTHrP is expressed in pancreatic beta cells and is thought to play a role in islet development and function. researchgate.net Studies have indicated that N-terminal PTHrP can stimulate proliferation in beta cells in rodents. researchgate.net In the context of pancreatitis, a progressive inflammatory disease, PTHrP signaling appears to be a modulating factor. mdpi.com Research has shown that blocking the action of PTHrP with PTHrP-(7-34) can suppress the stimulatory effects of cerulein (a substance used to induce experimental pancreatitis) on the levels of inflammatory markers like IL-6 in acinar cells. mdpi.com
In the lungs , PTHrP and its receptor are involved in regulating the growth of alveolar epithelial cells. physiology.org Specifically, PTHrP-(1-34) has been identified as an inhibitor of type II cell growth. physiology.org While direct studies with PTHrP-(7-34) in this context are limited, its antagonistic action at the PTH/PTHrP receptor suggests it would counter the growth-inhibitory effects of endogenous PTHrP, potentially influencing the proliferative response of these cells during lung injury and repair.
Table 2: Summary of PTHrP-(7-34) Modulatory Roles in Other Organs
| Organ System | Cell Type/Process | Effect of PTHrP Agonist (e.g., PTHrP-(1-34)) | Implied Effect of PTHrP-(7-34) Antagonist |
|---|---|---|---|
| Pancreas | Beta Cell Proliferation | Stimulatory researchgate.net | Inhibitory |
| Pancreas (Pancreatitis Model) | Acinar Cell Inflammation (IL-6) | Stimulatory (via cerulein) mdpi.com | Suppressive mdpi.com |
| Lungs | Alveolar Type II Cell Growth | Inhibitory physiology.org | Stimulatory |
Pathophysiological Implications of Pthrp 7 34 in Disease Models Non Human
Role in Cancer Progression and Metastasis in Preclinical Models
The antagonism of the PTH1R by PTHrP-(7-34) has been shown to impact several facets of cancer biology in preclinical settings, from primary tumor development to the formation of distant metastases.
Impact on Tumor Cell Proliferation, Survival, and Angiogenesis
In preclinical models, the blockade of the PTHrP/PTH1R system has demonstrated potential in curbing tumor growth by influencing cell survival and proliferation. In a study involving human renal cell carcinoma (RCC) cell lines, a potent PTH1R antagonist, (Asn10, Leu11, D-Trp12)PTHrP(7–34)amide, was shown to inhibit tumor growth in vitro by promoting apoptosis. oup.com This suggests that endogenous PTHrP acts as a survival factor for these cancer cells, and its blockade can trigger cell death pathways. The growth inhibition by the antagonist was observed across various RCC cell lines, indicating a potentially broad applicability for this therapeutic approach. oup.com
The role of PTHrP signaling in angiogenesis, the formation of new blood vessels essential for tumor growth, presents a more complex picture. Some studies suggest that PTHrP can act as an inhibitor of angiogenesis. For instance, PTHrP has been found to inhibit growth factor- and tumor-induced angiogenesis, and this effect is mediated through the PTH1R and the subsequent activation of protein kinase A. ucsd.edu This would imply that an antagonist like PTHrP-(7-34) could potentially reverse this inhibition, thereby promoting angiogenesis. However, other in vivo research using neutralizing antibodies against PTHrP in a model of renal cell carcinoma showed inhibited tumor growth by inducing apoptosis, with no significant effect on neovascularization. oup.com This suggests that in some tumor contexts, the primary role of PTHrP signaling may be centered on cell survival rather than the direct modulation of angiogenesis.
| Preclinical Model | Cell Line | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Human Renal Cell Carcinoma (In Vitro) | Caki-1, 786-0, ACHN | (Asn10, Leu11, D-Trp12)PTHrP(7–34)amide | Decreased cell growth and viability; induced apoptosis. | oup.com |
| Prostate Carcinoma (In Vivo) | DU145 (PTHrP-negative) | PTHrP(1-34) | Inhibited tumor angiogenesis. | ucsd.edu |
| Human Renal Cell Carcinoma (In Vivo) | Caki-1 | PTHrP neutralizing antibody | Inhibited tumor growth by 80% via apoptosis; no effect on neovascularization. | oup.com |
Modulation of Bone Metastasis in Animal Models
The skeleton is a frequent site of metastasis for several cancers, and PTHrP is a key mediator in this process. Animal models have been crucial in demonstrating that blocking PTHrP signaling can disrupt the vicious cycle of bone metastasis.
In a mouse model of breast cancer bone metastasis, treatment with PTHrP-(7-34) markedly suppressed bone metastasis signals and bone destruction. nih.gov Mice injected with breast cancer cells and subsequently treated with the antagonist displayed no bone metastases or osteolytic lesions, as observed through micro-computed tomography (µCT) analysis. nih.gov This highlights the critical role of PTHrP in promoting the osteoclast activity that leads to bone degradation and creates a favorable environment for tumor growth. By blocking the PTH1R on osteoblasts, PTHrP-(7-34) likely prevents the PTHrP-induced expression of RANKL, a key factor for osteoclast differentiation and activation. nih.gov
| Animal Model | Cancer Type | Treatment | Outcome on Bone Metastasis | Reference |
|---|---|---|---|---|
| Nude Mice | Breast Cancer (MDA-MB-231 cells with silenced NKX2-8) | PTHrP-(7-34) | Markedly suppressed bone metastasis signals and bone destruction; no observed bone metastases or osteolytic lesions. | nih.gov |
Involvement in Inflammatory and Immune Responses in Animal Models
PTHrP-(7-34) has been shown to exert significant anti-inflammatory effects in various animal models of disease, underscoring the pro-inflammatory role of endogenous PTHrP.
In a mouse model of unilateral ureteric obstruction, a condition that induces renal inflammation and fibrosis, treatment with PTHrP-(7-34) decreased the inflammatory response. nih.gov This was observed in both wild-type mice and in transgenic mice that overexpress PTHrP, suggesting that the antagonist can counteract both endogenous and overexpressed levels of the protein. The anti-inflammatory effect was characterized by a reduction in renal tubulointerstitial damage and leukocyte influx. nih.gov
Similarly, in a mouse model of cerulein-induced acute pancreatitis, the PTH1R antagonist PTHrP-(7-34) was able to suppress the upregulation of inflammatory mediators such as interleukin-6 (IL-6) and procollagen (B1174764) I, which are induced by cerulein and ethanol. nih.gov This indicates that PTHrP acts as a mediator of the inflammatory and fibrogenic responses in pancreatitis. nih.gov
| Animal Model | Disease/Condition | Treatment | Key Anti-Inflammatory Effects | Reference |
|---|---|---|---|---|
| Mice | Unilateral Ureteric Obstruction | PTHrP-(7-34) | Decreased renal tubulointerstitial damage and leukocyte influx. | nih.gov |
| Mice | Cerulein-induced Acute Pancreatitis | PTHrP-(7-34) | Suppressed the upregulation of IL-6 and procollagen I. | nih.gov |
Contribution to Metabolic Disorders (e.g., Diabetes, Obesity) in Rodent Models
While PTHrP has been implicated in the regulation of pancreatic beta-cell mass and function, and may play a role in energy metabolism, there is limited direct evidence from rodent models on the specific effects of the antagonist PTHrP-(7-34) in diabetes and obesity. researchgate.netconicet.gov.ar Studies have shown that PTHrP is expressed in pancreatic islets and that its overexpression can lead to increased beta-cell mass and hyperinsulinemia. researchgate.net However, research specifically utilizing PTHrP-(7-34) to antagonize these effects in diabetic or obese rodent models is not extensively documented in the available literature. Therefore, the precise contribution of PTHrP signaling, as elucidated through the use of its antagonist, to the pathophysiology of these metabolic disorders in vivo remains an area for further investigation.
Influence on Skeletal Pathologies (e.g., Osteoarthritis, Osteoporosis) in Animal Models
The role of PTHrP signaling in skeletal health is well-established, with intermittent administration of PTH1R agonists being a therapeutic strategy for osteoporosis. nih.gov The use of the antagonist PTHrP-(7-34) in animal models of skeletal pathologies has provided insights into the baseline importance of PTHrP signaling.
In a rat model of experimental chronic kidney disease (CKD), which often leads to bone disorders, the administration of PTHrP-(7-34) did not have a demonstrable effect on PTH1R mRNA expression in bone. nih.gov Furthermore, there was no evidence for significant actions of PTHrP-(7-34) on bone microarchitecture in these animals. nih.gov This suggests that under these specific pathological conditions, blocking the PTH1R with this antagonist does not significantly alter the skeletal parameters measured.
Regarding osteoarthritis, most research has focused on the therapeutic potential of PTH1R agonists like PTH(1-34), which have been shown to ameliorate cartilage degeneration and subchondral bone deterioration in mouse models. elifesciences.orgahajournals.org There is a lack of studies specifically investigating the effects of the antagonist PTHrP-(7-34) in animal models of osteoarthritis.
| Animal Model | Skeletal Pathology | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Rats with 5/6 nephrectomy | Experimental Chronic Kidney Disease | PTHrP-(7-34) | No demonstrable effect on bone PTH1R mRNA expression or significant actions on bone microarchitecture. | nih.gov |
Roles in Renal and Cardiovascular Pathologies (e.g., Nephropathy, Atherosclerosis)
The PTHrP/PTH1R system is actively involved in the pathophysiology of renal and cardiovascular diseases. The use of PTHrP-(7-34) in animal models has helped to clarify the pro-inflammatory and pathological roles of PTHrP in these systems.
In the context of renal pathology, as mentioned in section 7.2, PTHrP-(7-34) has been shown to ameliorate inflammation in a mouse model of obstructive nephropathy. nih.gov This highlights the detrimental role of PTHrP-mediated inflammation in the progression of kidney disease.
In the cardiovascular system, PTHrP has been implicated as a proinflammatory cytokine in atherosclerosis. In cultured vascular smooth muscle cells (VSMCs), PTHrP(1-36) was found to increase the expression of the pro-inflammatory chemokine MCP-1. This effect was inhibited by PTHrP-(7-34), indicating that it is a PTH1R-mediated process. This suggests that in the context of atherosclerosis, endogenous PTHrP could contribute to the inflammatory processes within the arterial wall, and that its blockade could be beneficial.
| Animal Model/System | Pathology | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Mice with Unilateral Ureteric Obstruction | Obstructive Nephropathy | PTHrP-(7-34) | Decreased renal inflammation and tubulointerstitial damage. | nih.gov |
| Cultured Vascular Smooth Muscle Cells | Atherosclerosis Model | PTHrP-(7-34) | Inhibited the PTHrP(1-36)-induced increase in MCP-1 mRNA. |
Methodological Approaches and Research Models for Studying Pthrp 7 34
In Vitro Cell Culture Systems and Engineered Cell Lines Expressing Receptors
Engineered cell lines that express the parathyroid hormone 1 receptor (PTH1R) are fundamental tools for studying PTHrP-(7-34). COS-7 cells, a monkey kidney fibroblast-like cell line, are frequently transfected to express wild-type or mutant PTH/PTHrP receptors. scispace.com These cells are instrumental in binding and cAMP accumulation assays to characterize the effects of PTHrP-(7-34) and its analogs. scispace.com Similarly, Human Embryonic Kidney (HEK-293) cells are used to stably express the human PTH/PTHrP receptor, creating cell lines like HEK-293/C-21, which are valuable for receptor binding and signaling studies. pnas.orgphysiology.org Chinese Hamster Ovary (CHO-K1) cells are another common choice for expressing recombinant human PTH1R to investigate downstream signaling pathways. doi.org
Beyond these transfected lines, various naturally expressing cell lines are employed. For instance, the human osteoblast-like Saos-2/B-10 cells are used to assess adenylyl cyclase activation. pnas.org In cancer research, the 8701-BC breast cancer cell line, derived from a primary ductal infiltrating carcinoma, has been used to study the effects of different PTHrP domains on cell proliferation. nih.gov
Primary Cell Isolation and Culture Techniques for Specific Tissue Studies
To understand the tissue-specific actions of PTHrP-(7-34), researchers often turn to primary cell cultures. This approach allows for the study of the peptide in a context that more closely resembles the in vivo environment. For example, primary cultures of mammary epithelial cells isolated from lactating rats have been used to demonstrate that PTHrP can stimulate cAMP production, suggesting an autocrine or paracrine role in breast tissue.
In the context of renal physiology, primary cultures of mouse kidney cells, including cortical ascending limb and distal convoluted tubule cells, are isolated to study cell-specific signaling of PTH and PTHrP analogs. oup.com Similarly, the isolation and culture of cementoblasts have been crucial in demonstrating that PTHrP can down-regulate bone sialoprotein (BSP) gene expression. oup.com Ventricular cardiomyocytes isolated from rat hearts are used to study the direct effects of PTHrP on cell contraction. ahajournals.org Furthermore, the pro-apoptotic effects of PTHrP have been investigated in primary cultures of rat type II pneumocytes. atsjournals.org
Gene Knockout, Knock-in, and Transgenic Animal Models (Rat, Mouse)
Genetically modified animal models, particularly mice, have been indispensable for elucidating the physiological roles of the PTHrP system. medcraveonline.com
Knockout Mice: Mice with targeted disruption (knockout) of the PTHrP gene or the PTH/PTHrP receptor gene have been generated. pnas.orgnih.gov PTHrP knockout mice die at birth due to severe skeletal abnormalities, highlighting the peptide's critical role in endochondral bone formation. medcraveonline.comnih.gov Similarly, PTH/PTHrP receptor knockout mice exhibit a lethal phenotype, underscoring the importance of this signaling pathway during development. medcraveonline.compnas.orgnih.gov These models have been instrumental in demonstrating that PTHrP is essential for life and plays widespread paracrine roles. medcraveonline.comnih.gov
Transgenic Mice: Transgenic mice overexpressing PTHrP in specific tissues have provided further insights. For example, mice with targeted overexpression of PTHrP in vascular smooth muscle have lower blood pressure and altered vascular contractility. oup.com Another model features PTHrP overexpression in renal proximal tubules to study its role in kidney injury. nih.gov These models show that localized PTHrP can have significant physiological effects without altering circulating levels of the peptide. oup.comnih.gov
Knock-in Mice: Knock-in mouse models, where specific mutations or variants of the PTHrP gene are introduced, have also been developed. PTHrP(1-84) knock-in mice showed early senescence in various tissues, while PTHrP(1-66) knock-in mice had a more severe phenotype with impaired development. medcraveonline.com
These animal models have been crucial for distinguishing the functions of PTHrP from PTH and for understanding its role in development and disease. medcraveonline.compnas.orgoup.comnih.gov
Synthetic Peptide Design and Purification for Experimental Studies
The chemical synthesis of PTHrP-(7-34) and its analogs is a cornerstone of research in this field. Solid-phase peptide synthesis is the standard method used to produce these peptides. nih.gov This technique allows for the precise construction of the peptide chain on a solid support. Following synthesis, the crude peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity (often exceeding 96%). pnas.org The structural integrity of the synthesized peptides is then confirmed by methods such as amino acid analysis and mass spectrometry. pnas.org
This approach allows for the creation of various modified versions of PTHrP-(7-34), including:
Truncated analogs: Shorter versions of the peptide.
Substituted analogs: Peptides with specific amino acids replaced, such as [Leu11,D-Trp12]hPTHrP-(7-34). physiology.org
Biotinylated analogs: Peptides modified with biotin (B1667282) for use in binding assays, for example, [Leu11,D-Trp12,Lys13(N epsilon-(biotinyl-beta-Ala))]PTHrP(7-34)NH2. nih.gov
These synthetic peptides are essential reagents for a wide range of experimental studies, from receptor binding assays to in vivo animal studies. pnas.orgoup.comnih.gov
Receptor Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)
Understanding the interaction between PTHrP-(7-34) and its receptor, PTH1R, is critical. Several types of binding assays are employed to quantify this interaction.
Radioligand Binding Assays: These are classic and widely used methods. They involve competing a non-labeled ligand, such as PTHrP-(7-34), against a radiolabeled ligand for binding to receptors on cell membranes or intact cells. scispace.com A common radioligand used is ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH-(3-34)NH₂. scispace.com The amount of radioactivity bound to the cells is measured, and from this, the binding affinity (often expressed as an IC₅₀ value) of the unlabeled peptide can be determined. These assays have been performed on various cell lines, including COS-7 cells expressing wild-type or mutant PTH/PTHrP receptors. scispace.comnih.gov
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique used to study the kinetics of biomolecular interactions in real-time. google.comxoma.com In the context of PTHrP, SPR can measure the association and dissociation rates of the peptide binding to the PTH1R, providing detailed information about the binding kinetics. uni-halle.de
AlphaScreen Assays: This is a bead-based luminescence proximity assay. It has been used to study the binding of PTH and PTHrP peptides to the purified extracellular domain (ECD) of the PTH1R. nih.gov For instance, the assay can measure the ability of unlabeled peptides to compete with the binding of a biotinylated PTH-(7-34) fragment to the receptor's ECD. nih.govpnas.org
Table 1: Receptor Binding Affinities of PTHrP-(7-34) and Related Peptides
| Peptide | Cell Line/System | Assay Type | Binding Affinity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| hPTHrP-(7-34)NH₂ | COS-7 cells (WT PTH/PTHrP receptor) | Radioligand Binding | Higher than [Nle8,18,Tyr34]bPTH-(7-34)NH₂ | scispace.com |
| [Leu¹¹,D-Trp¹²]hPTHrP-(7-34) | HEK C21 cells | Competition Binding | Potent antagonist | physiology.org |
| PTHrP-(7-34)NH₂ | Human Osteosarcoma B-10 cells | Competition Binding | High affinity | nih.gov |
| PTH-(7–34) | Human PTH1R | Competition Binding | ~30-fold higher affinity than to rat PTH1R | physiology.org |
Molecular Biology Techniques (e.g., RT-qPCR, Western Blot, Immunoprecipitation, RNA Interference, Microarray Analysis)
A variety of molecular biology techniques are essential for dissecting the downstream effects of PTHrP-(7-34) signaling.
RT-qPCR and Northern Blot Analysis: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Northern blotting are used to measure changes in gene expression in response to PTHrP treatment. For example, Northern blot analysis has shown that PTHrP can inhibit the expression of bone sialoprotein (BSP) mRNA in cementoblasts. oup.com It has also been used to show that PTHrP(1-36) increases MCP-1 mRNA in vascular smooth muscle cells. ahajournals.org
Western Blot Analysis: This technique is widely used to detect and quantify specific proteins. It has been employed to measure the levels of PTHrP itself in cell culture supernatants and heart perfusates. ahajournals.org Western blotting is also used to assess the levels of downstream signaling proteins and cellular markers, such as the effect of PTHrP on BSP protein levels in cementoblasts and the analysis of PTH1R protein levels in platelets. oup.comresearchgate.net
Immunoprecipitation: This method is used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. For instance, PTHrP has been immunoprecipitated from perfusates of hearts for further analysis. ahajournals.org
RNA Interference (RNAi): RNAi is a powerful technique to silence the expression of a specific gene. While not detailed in the provided context for PTHrP-(7-34) specifically, it is a common approach to study the function of genes like the PTH1R by knocking down its expression and observing the resulting cellular phenotype.
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. It can be used to obtain a comprehensive view of the changes in gene expression profiles induced by PTHrP-(7-34) treatment, providing insights into the multiple signaling pathways and cellular processes it regulates.
Cellular Assays (e.g., cAMP accumulation, Calcium Imaging, Proliferation Assays, Apoptosis Detection)
To determine the functional consequences of PTHrP-(7-34) binding to its receptor, a range of cellular assays are performed.
cAMP Accumulation Assays: Since the PTH1R is a G protein-coupled receptor that can activate adenylyl cyclase, measuring intracellular cyclic AMP (cAMP) levels is a primary method to assess receptor activation. physiology.org These assays are frequently conducted in cell lines like COS-7, CHO-K1, or Saos-2. scispace.comdoi.org Studies have shown that while agonist fragments of PTHrP stimulate cAMP production, the antagonist fragment PTHrP-(7-34) does not and can inhibit agonist-induced cAMP accumulation. doi.orgnih.gov In some contexts with mutant receptors, certain (7-34) analogs have shown inverse agonist activity, reducing basal cAMP levels. scispace.com
Calcium Imaging: The PTH1R can also couple to the phospholipase C pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). physiology.org Calcium imaging techniques, often using fluorescent dyes, are used to measure these changes in real-time. PTHrP-(7-34) has been shown to induce a partial increase in [Ca²⁺]i in some cell types. oup.com
Proliferation Assays: The effect of PTHrP-(7-34) on cell growth is assessed using proliferation assays. These can involve direct cell counting, measuring DNA synthesis via BrdU incorporation, or using colorimetric assays like the MTT assay. nih.govoup.com For example, the antagonist [Nle⁸,¹⁸,Tyr³⁴]bovine PTH-(7-34)-amide was found to stimulate epidermal cell proliferation in hairless mice. pnas.org
Apoptosis Detection: To study the role of PTHrP-(7-34) in programmed cell death, various apoptosis assays are used. These include:
FACS analysis: Using annexin (B1180172) V staining to detect early apoptotic cells. oup.com
TUNEL assay: To label DNA breaks characteristic of late-stage apoptosis. nih.gov
Caspase activity assays: Measuring the activity of executioner caspases like caspase-3. atsjournals.org
Nucleosome release ELISA: To quantify histone-associated DNA fragments released during apoptosis. nih.gov
Western blot for Bcl-2 family proteins: To assess the levels of pro- and anti-apoptotic proteins like Bcl-2 and Bax. oup.com
Studies have shown that PTHrP can have both pro- and anti-apoptotic effects depending on the cell type and context. atsjournals.orgoup.com
Table 2: Summary of Cellular Assays for PTHrP-(7-34) Research
| Assay Type | Purpose | Example Finding with PTHrP-(7-34) or Analogs | Reference |
|---|---|---|---|
| cAMP Accumulation | Measure Gs pathway activation | PTHrP-(7-34) is inactive but can antagonize agonist-stimulated cAMP accumulation. | doi.org |
| Calcium Imaging | Measure Gq pathway activation | PTHrP-(7-34) can induce a partial increase in intracellular calcium. | oup.com |
| Proliferation Assays (BrdU, MTT) | Assess effects on cell growth | A PTH-(7-34) antagonist stimulated epidermal proliferation. | pnas.org |
| Apoptosis Detection (FACS, TUNEL) | Assess effects on programmed cell death | Blocking PTH1R with a PTHrP-(7-34) analog increased mesangial cell apoptosis. | oup.com |
In Vivo Animal Models for Functional Studies (e.g., Disease Induction Models)
The functional roles of the parathyroid hormone-related protein fragment, PTHrP-(7-34), have been extensively investigated using a variety of in vivo animal models. These studies, primarily conducted in rats and mice, have been instrumental in elucidating the compound's antagonistic and partial agonistic properties, as well as its effects in various physiological and pathological conditions.
A primary model utilized to assess the bioactivity of PTHrP-(7-34) is the thyroparathyroidectomized (TPTX) rat. nih.gov This model, which eliminates the endogenous sources of parathyroid hormone (PTH) and calcitonin, provides a controlled environment to study the direct effects of exogenous peptides on mineral metabolism. In TPTX rats, PTHrP-(7-34) has been shown to act as a potent antagonist of PTHrP-(1-34)-induced effects. Specifically, it inhibits the phosphaturic and cyclic AMP (cAMP) response in the urine, as well as the rise in blood 1,25-dihydroxyvitamin D concentrations and the development of hypercalcemia. nih.gov However, when administered alone at higher doses, PTHrP-(7-34) can exhibit partial PTH agonist activity in this same model. nih.gov
In addition to the TPTX rat model, studies have employed models of chronic kidney disease (CKD) to investigate the effects of PTHrP fragments. In rats with experimental renal failure induced by nephrectomy (NPX), with or without parathyroidectomy (PTX), PTH(7-34) was administered to assess its impact on bone microarchitecture and vascular calcification. nih.gov Unlike PTH(1-34), which demonstrated anabolic effects on bone, PTH(7-34) did not show significant actions on either bone or blood vessels in this model of renal failure. nih.gov
Rodent models of arterial injury have also been crucial in understanding the vascular effects of PTHrP-(7-34). In a rat model where intimal thickening of the femoral artery is induced by a non-obstructive polyethylene (B3416737) cuff, local application of PTHrP-(7-34) was found to dose-dependently enhance the development of neointimal formation. nih.gov This contrasts with the inhibitory effect of PTHrP-(1-34), suggesting an antagonistic role for PTHrP-(7-34) in the process of arterial intimal thickening. nih.gov
The role of PTHrP-(7-34) in skin and hair physiology has been explored in SKH-1 hairless mice. pnas.org In these mice, a PTH antagonist, bPTH-(7-34), which is structurally and functionally related to PTHrP-(7-34), was found to stimulate epidermal proliferation and hair growth. pnas.org This suggests that endogenous PTHrP may act as an inhibitor of these processes, and that antagonists like PTHrP-(7-34) can reverse this inhibition.
Furthermore, the function of PTHrP-(7-34) has been investigated in the context of lymphatic physiology using isolated murine lymph vessels. In this ex vivo model, which mimics in vivo conditions, PTHrP-(7-34) was shown to antagonize the inhibitory effects of PTHrP-(1-34) on the spontaneous pump activity of these vessels. physiology.org This finding points to a regulatory role for the PTHrP system in lymphatic function, mediated through PTH receptors. physiology.org
Mouse models with genetic modifications have also provided valuable insights. For instance, in a mouse model of Jansen's Metaphyseal Chondrodysplasia, a rare genetic disorder caused by a constitutively active PTH/PTHrP receptor, an inverse agonist analog of PTHrP-(7-36) was shown to partially rescue skeletal defects. nih.gov This highlights the potential of PTHrP-(7-34) and related analogs to modulate signaling from abnormal receptors. Additionally, a "humanized" mouse model, where the murine PTH1R gene is replaced with the human PTH1R gene, has been developed to provide a more accurate preclinical evaluation of PTH and PTHrP analogs. nih.gov In these mice, a PTHrP-(7-36) antagonist was used to assess its effects on PTH(1-34)-induced calcemic responses. nih.gov
The antagonistic properties of PTHrP-(7-34) have also been demonstrated in nude mice, where it completely inhibited hypercalcemia induced by PTHrP-(1-34). researchgate.net This further confirms its ability to block the systemic effects of the full-length peptide in vivo.
The following table summarizes the key findings from these in vivo and related ex vivo studies:
| Animal Model | Condition/System Studied | Key Findings with PTHrP-(7-34) or Related Analogs |
| Thyroparathyroidectomized (TPTX) Rat | Mineral Metabolism | Antagonized PTHrP-(1-34)-induced phosphaturia, urinary cAMP increase, and hypercalcemia. nih.gov |
| Displayed partial PTH agonist activity when administered alone at high doses. nih.gov | ||
| Rat Model of Chronic Kidney Disease (NPX/PTX) | Bone and Vascular Health | No significant effect on bone microarchitecture or aortic calcification. nih.gov |
| Rat Model of Arterial Injury (Cuff-induced) | Vascular Intimal Thickening | Dose-dependently enhanced neointimal formation. nih.gov |
| SKH-1 Hairless Mouse | Skin and Hair Growth | A related PTH antagonist stimulated epidermal proliferation and hair growth. pnas.org |
| Isolated Murine Lymph Vessels | Lymphatic Pump Activity | Antagonized the inhibitory effect of PTHrP-(1-34) on spontaneous pump activity. physiology.org |
| Mouse Model of Jansen's Metaphyseal Chondrodysplasia | Skeletal Development | A related inverse agonist partially rescued skeletal defects. nih.gov |
| Humanized PTH1R Knock-in Mouse | Calcemic Response | A related antagonist was evaluated for its effect on PTH(1-34)-induced calcemia. nih.gov |
| Nude Mouse | Hypercalcemia | Completely inhibited PTHrP-(1-34)-induced hypercalcemia. researchgate.net |
These diverse animal models have been indispensable in characterizing the complex pharmacology of PTHrP-(7-34), revealing its primary role as a PTH/PTHrP receptor antagonist with context-dependent partial agonist activities. The findings from these studies have significant implications for understanding the physiological and pathophysiological roles of the PTHrP system and for the potential therapeutic application of its antagonists.
Future Research Directions and Unanswered Questions in Pthrp 7 34 Biology
Elucidation of Specific Signaling Pathways and Downstream Effectors Distinct from Agonist Fragments
While PTHrP-(1-34) and PTH-(1-34) activate both the adenylyl cyclase/protein kinase A (AC/PKA) and phospholipase C/protein kinase C (PLC/PKC) pathways through the PTH1R, the signaling profile of PTHrP-(7-34) is not merely a passive blockade. physiology.orgdoi.org Studies have shown that N-terminally truncated analogs like PTHrP-(7-34) can function as inverse agonists, actively suppressing basal cAMP production in cells with constitutively active PTH1R mutants. physiology.orgnih.govumich.edu This suggests that PTHrP-(7-34) can induce a distinct receptor conformation that is uncoupled from Gs-mediated signaling.
Furthermore, some research indicates that truncated PTH analogs, including PTH-(7-34), might be capable of activating specific signaling pathways independently of cAMP elevation. For instance, while unable to stimulate the cAMP pathway, truncated peptides like PTHrP-(2-34), (3-34), and (7-34) have been shown to potentially stimulate the PLC pathway. nih.gov Another study reported that [D-Trp12,Tyr34]PTH-(7-34) can partially activate the β-arrestin-ERK1/2 pathway, functioning as a "biased agonist". researchgate.net
Future research should focus on:
Dissecting G-protein coupling: Investigating whether PTHrP-(7-34) preferentially interacts with specific G-protein subtypes beyond Gs, such as Gi or Gq, and under what cellular contexts.
Identifying downstream effectors: Utilizing phosphoproteomics and other systems biology approaches to identify the specific downstream kinases, phosphatases, and transcription factors that are modulated by PTHrP-(7-34) in a manner distinct from PTHrP-(1-36).
Exploring β-arrestin bias: Further characterizing the biased agonism of PTHrP-(7-34) and its analogs, and the physiological consequences of selectively activating β-arrestin-dependent pathways.
Comprehensive Analysis of Species-Specific Biological Activities and Receptor Interactions
Significant species-specific differences exist in the binding affinity and biological activity of PTHrP-(7-34). For example, the antagonist PTH-(7-34) binds to the human PTH1R with approximately 30-fold higher affinity than to the rat PTH1R. physiology.orgphysiology.org Chimeric receptor studies have pinpointed the amino-terminal extracellular domain of the PTH1R as the primary determinant of this selectivity. physiology.orgphysiology.org
These species-specific variations highlight the importance of careful consideration when extrapolating data from animal models to human physiology.
Key areas for future investigation include:
Comparative receptor pharmacology: Systematically comparing the binding kinetics and functional responses to PTHrP-(7-34) across a wider range of species, including mouse models.
Structural basis of selectivity: Using cryo-electron microscopy and other structural biology techniques to visualize the interaction between PTHrP-(7-34) and PTH1Rs from different species to understand the molecular basis for the observed differences in affinity.
In vivo functional comparisons: Conducting parallel in vivo studies in different species to determine how the observed differences in receptor interaction translate to physiological and pathological outcomes.
Identification of Novel Receptors or Ligand-Independent Functions
While the PTH1R is the canonical receptor for N-terminal PTHrP fragments, there is growing evidence for the existence of other receptors that may interact with PTHrP-(7-34) or that PTHrP fragments may have functions independent of a cell surface receptor.
Some studies have suggested the presence of a novel receptor for N-terminal PTHrP in tissues like keratinocytes, insulinoma cells, and the central nervous system that exhibits different signaling properties than the PTH1R. nih.gov For instance, in the rat supraoptic nucleus, PTHrP-(1-34) was found to stimulate vasopressin release through a receptor that did not bind PTH-(1-34) and was antagonized by PTHrP-(7-34). oup.comnih.gov This suggests a distinct PTHrP-preferring receptor.
Future research should aim to:
Receptor screening: Employing unbiased screening approaches, such as affinity chromatography and expression cloning, to identify novel binding partners for PTHrP-(7-34) in various tissues.
Characterization of putative receptors: If novel receptors are identified, their signaling pathways, tissue distribution, and physiological roles will need to be thoroughly characterized.
Investigating ligand-independent actions: Exploring the possibility that PTHrP-(7-34) may have intracellular functions, perhaps following internalization, that are independent of classical receptor-mediated signaling.
Understanding its Role as an Endogenous Modulator in Physiological vs. Pathological Contexts
PTHrP is expressed in a wide range of normal tissues and is thought to act primarily as a paracrine or autocrine factor. nih.gov The proteolytic processing of full-length PTHrP can generate various fragments, including those resembling PTHrP-(7-34), suggesting that this peptide could be an endogenous modulator of PTH1R signaling.
In physiological settings, endogenously produced PTHrP-(7-34) could fine-tune the cellular response to full-length PTHrP or PTH. For example, in vascular smooth muscle cells, treatment with the PTH1R antagonist PTHrP-(7-34) enhanced cuff-induced intimal thickness in rats, suggesting a role for endogenous PTHrP in regulating vascular remodeling. oup.com
In pathological conditions, such as humoral hypercalcemia of malignancy where PTHrP is overproduced, the generation and activity of PTHrP-(7-34) could be altered. heftpathology.comisciii.es Furthermore, in genetic disorders like Jansen's metaphyseal chondrodysplasia, which involves a constitutively active PTH1R, PTHrP-(7-34) analogs act as inverse agonists, highlighting a potential therapeutic application. physiology.orgumich.edu
Critical research questions include:
Endogenous production and regulation: Developing sensitive assays to detect and quantify endogenous PTHrP-(7-34) in tissues and circulation to understand its production and regulation in health and disease.
Physiological relevance: Utilizing genetic models, such as knock-in mice expressing a version of PTHrP that cannot be cleaved to produce PTHrP-(7-34), to elucidate its specific physiological roles.
Pathophysiological significance: Investigating the role of PTHrP-(7-34) in the context of cancer, particularly in bone metastasis, and other diseases characterized by dysregulated PTHrP signaling.
Development of Advanced Methodologies for Studying its Dynamic Regulation and Interactions In Vivo
Studying the dynamic regulation and interactions of PTHrP-(7-34) in a living organism presents significant challenges due to its likely low endogenous concentrations and paracrine mode of action.
Advancements in the following areas are crucial:
High-sensitivity detection methods: Developing and validating highly sensitive and specific assays, such as advanced mass spectrometry-based techniques, to accurately measure endogenous levels of PTHrP-(7-34) in biological samples. uea.ac.uk
In vivo imaging techniques: Creating novel imaging probes, such as fluorescently or radioactively labeled PTHrP-(7-34) analogs, to visualize its distribution, receptor binding, and clearance in real-time within living animals.
Sophisticated animal models: Generating more refined genetic mouse models that allow for the conditional expression or ablation of PTHrP-(7-34) in specific tissues to dissect its localized functions.
By addressing these unanswered questions and embracing new technologies, the scientific community can move beyond the traditional view of PTHrP-(7-34) as a simple antagonist and uncover its multifaceted roles in physiology and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
